molecular formula C10H17N B1146416 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole CAS No. 151464-91-4

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

Cat. No.: B1146416
CAS No.: 151464-91-4
M. Wt: 151.25
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Description

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25. The purity is usually 95%.
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Biological Activity

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various methods that typically involve the reaction of appropriate precursors under controlled conditions. The specific substitution pattern of this compound influences its reactivity and biological activity compared to other pyrrole derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,4-dimethyl-1H-pyrrole exhibit significant anticancer properties. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. Notably, one derivative showed a growth inhibition rate of 62.46% against the MDA-MB-435 melanoma cell line and 40.24% against the MDA-MB-468 breast cancer cell line at a concentration of 10 µM .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineGrowth Inhibition (%)Concentration (µM)
8fMDA-MB-435 (Melanoma)62.4610
8fMDA-MB-468 (Breast)40.2410

These findings suggest that modifications in the pyrrole structure can enhance its antiproliferative effects.

Antibacterial Activity

Pyrrole derivatives have also been explored for their antibacterial properties. Studies indicate that certain pyrrole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .

Table 2: Antibacterial Activity of Pyrrole Derivatives

CompoundPathogenMIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus (MSSA)0.125
Pyrrole Derivative BMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008

This highlights the potential of pyrrole derivatives as new antibacterial agents.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve interaction with cellular targets such as enzymes or receptors involved in cancer progression or bacterial survival pathways. For instance, some studies suggest that pyrroles can inhibit key enzymes necessary for cell proliferation in cancer cells or disrupt bacterial cell wall synthesis .

Case Studies

A notable case study involved the synthesis and testing of a library of pyrrole derivatives where structural modifications led to enhanced biological activities. The study found that introducing specific functional groups significantly improved both anticancer and antibacterial activities compared to the parent compound .

Properties

IUPAC Name

3-tert-butyl-2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVULIPFEBVZBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652200
Record name 3-tert-Butyl-2,4-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151464-91-4
Record name 3-tert-Butyl-2,4-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure reported for the decarboxylation of derivatives of pyrrole-3-carboxylic acid was adapted from Clue, J. Org. Chem. 19:266, 1954. A solution of ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g (3.0 g, 0.01 mol) and potassium hydroxide (6.0 g, 0.11 mol) in ethanol (50 ml) was heated at 80° C. for 4 h, combined with ice water (200 ml), and made slightlyacidic by the addition of acetic acid to bring about the precipitation of crude 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylic acid 4 (W=CH3, X=C(CH3)3, R=CO2H). The crude acid was combined with ethanolamine (5 g), heated at 180° C. for 1 h, and diluted with ice water (100 ml) to bring about the precipitation of2,4-dimethyl-3-tert-butylpyrrole 5g as a colorless solid, 1.6 g (79%), mp 70°-71° C. (lit. 69°-71° C.) after drying in avacuum for 24 h; 1H NMR (CDCl3): δ 7.60 (br, 1H), 6.30 (s,1H), 2.25 (s, 3H), 2.15 (s, 3H), 1.28 (s, 9H). By the phosphoric acid method the pyrrole ester 4g was converted to 2,4-dimethylpyrrole 5a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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